Cas no 1806280-37-4 (Ethyl 4-cyano-3-iodo-2-methoxybenzoate)
Ethyl 4-cyano-3-iodo-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-iodo-2-methoxybenzoate
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- Inchi: 1S/C11H10INO3/c1-3-16-11(14)8-5-4-7(6-13)9(12)10(8)15-2/h4-5H,3H2,1-2H3
- InChI Key: OJQBQERZSLHBLR-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C=CC(C(=O)OCC)=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 2.5
- Topological Polar Surface Area: 59.3
Ethyl 4-cyano-3-iodo-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007258-1g |
Ethyl 4-cyano-3-iodo-2-methoxybenzoate |
1806280-37-4 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 4-cyano-3-iodo-2-methoxybenzoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Ethyl 4-cyano-3-iodo-2-methoxybenzoate
Ethyl 4-cyano-3-iodo-2-methoxybenzoate: A Comprehensive Overview
Ethyl 4-cyano-3-iodo-2-methoxybenzoate, with the CAS number 1806280-37-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, an iodo substituent, and a methoxy group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.
The synthesis of Ethyl 4-cyano-3-iodo-2-methoxybenzoate typically involves multi-step organic reactions, often utilizing iodination and cyano substitution techniques. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have explored the use of palladium catalysts for selective iodination, which has significantly improved the efficiency of the synthesis process.
One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. The presence of the iodo group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse bioactive molecules. Recent research has highlighted its potential in the development of anticancer agents, where the cyano group contributes to the molecule's ability to inhibit specific enzymes involved in cancer cell proliferation.
In addition to its pharmaceutical applications, Ethyl 4-cyano-3-iodo-2-methoxybenzoate has shown promise in materials science. Its structure lends itself well to the formation of self-assembled monolayers and other nanostructured materials. Studies have demonstrated that this compound can serve as a precursor for creating highly ordered surfaces with tailored electronic properties, which could be utilized in advanced sensors and electronic devices.
The methoxy group in this compound plays a crucial role in modulating its physical and chemical properties. It enhances solubility in organic solvents and stabilizes reactive intermediates during synthesis. Furthermore, recent investigations have explored the use of this compound in click chemistry reactions, where its reactivity with azides and alkynes has been exploited to form bioorthogonal linkages.
From an environmental standpoint, understanding the degradation pathways of Ethyl 4-cyano-3-iodo-2-methoxybenzoate is essential for assessing its ecological impact. Research has shown that under certain conditions, such as UV irradiation or microbial action, this compound undergoes hydrolysis to yield less hazardous byproducts. These findings are particularly relevant for industries involved in large-scale production or disposal of such compounds.
In conclusion, Ethyl 4-cyano-3-iodo-2-methoxybenzoate stands out as a multifaceted compound with extensive research potential across various scientific domains. Its unique combination of functional groups positions it as a valuable tool in modern organic synthesis and materials development. As ongoing studies continue to uncover new applications and optimize its utilization, this compound is poised to make significant contributions to both academic research and industrial innovation.
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